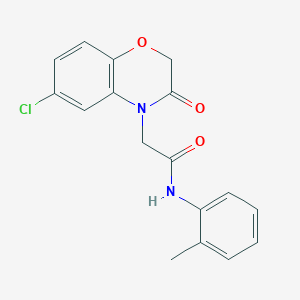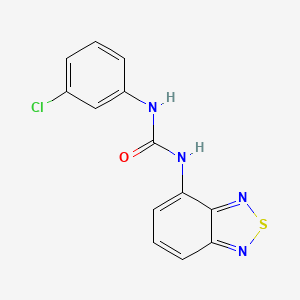
2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a synthetic organic compound with a complex structure, featuring a pyridine ring substituted with amino, fluorophenyl, dimethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The amino group can be introduced via nucleophilic substitution, and the carbonitrile group is often added using a cyanation reaction.
Example Synthetic Route:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as 2,3-dimethylpyridine, the ring is constructed through cyclization reactions.
Suzuki Coupling Reaction: The fluorophenyl group is introduced using a palladium-catalyzed Suzuki coupling reaction between a boronic acid derivative of fluorobenzene and the pyridine ring.
Nucleophilic Substitution: The amino group is introduced by reacting the intermediate with an amine source under basic conditions.
Cyanation Reaction: The carbonitrile group is added using a cyanating agent like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl group is particularly interesting due to its ability to enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its unique substituents allow for fine-tuning the material’s characteristics.
Mechanism of Action
The mechanism by which 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The amino and carbonitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
- 2-Amino-4-(2-bromophenyl)-5,6-dimethylpyridine-3-carbonitrile
- 2-Amino-4-(2-methylphenyl)-5,6-dimethylpyridine-3-carbonitrile
Uniqueness
Compared to its analogs, 2-Amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C14H12FN3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12FN3/c1-8-9(2)18-14(17)11(7-16)13(8)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H2,17,18) |
InChI Key |
PKQLPLARAXPESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2F)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4xi)-D-erythro-pentofuranosyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11068120.png)


![[[5-(3,4-Dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]acetic acid, ethyl ester](/img/structure/B11068139.png)
![2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide](/img/structure/B11068140.png)
![6,6-dimethyl-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11068144.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068146.png)
![(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11068149.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068167.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-[(1R,2R)-2-phenylcyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11068168.png)
![5-cyclohexyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11068175.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11068184.png)
